Disperse Red 74

説明

Disperse Red 74, also known as Disperse Red R, is a type of disperse dye . It appears as red grain and is used for dyeing polyester fiber and fabric . It’s brilliant yellow-red in color and appears as a dark reddish-brown powder .

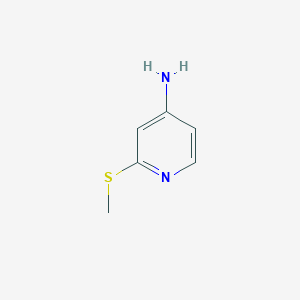

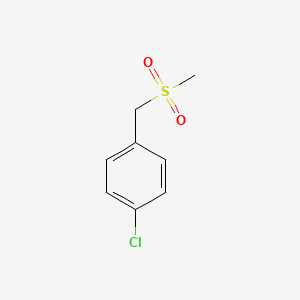

Synthesis Analysis

Disperse Red 74 is synthesized through a process involving ester formation, diazotisation, and azo coupling . The process involves the reaction of N,N-di-(2-hydroxyethyl)-m-aminoacetanilide with acetic acid and p-nitroaniline . Recent research has also explored the synthesis of disperse red azo dyes via a coupling chemical route .

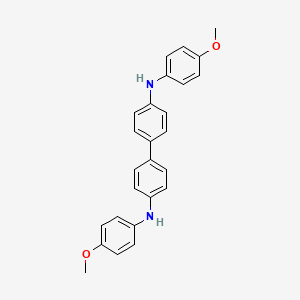

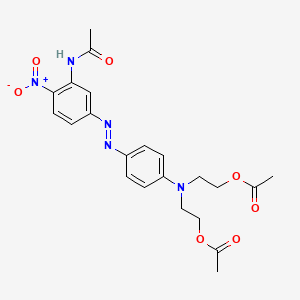

Molecular Structure Analysis

The molecular formula of Disperse Red 74 is C22H25N5O7 . It belongs to the single azo class of dyes . The average mass is 471.463 Da and the monoisotopic mass is 471.175385 Da .

Chemical Reactions Analysis

The stability of Disperse Red 74 in synthetic textile effluent has been studied using electrocoagulation (EC) with iron and aluminum electrodes . The dye shows efficiency in terms of color removal in alkaline solutions .

Physical And Chemical Properties Analysis

Disperse Red 74 is soluble in ethanol and acetone . It has excellent light fastness and washing fastness . The dye is suitable for hot melt dyeing of high temperature and high pressure, dyeing in deep or polyester/cotton fabric dyed .

科学的研究の応用

Textile Dyeing

Disperse Red 74 is primarily used as a dye in the textile industry . The dyeing uptake of Disperse Red 74 can vary based on the substituent structure .

Wastewater Treatment

Disperse Red 74 is often found in synthetic effluents from the textile industry. Studies have been conducted on the removal of Disperse Red 74 from these effluents using electrocoagulation (EC) processes .

Electrocoagulation Process Optimization

Research has been conducted to optimize the electrocoagulation process for the removal of Disperse Red 74. This involves studying the effect of various process parameters such as current density, initial pH, electrolyte concentration, and operating time .

Electrode Performance Comparison

Studies have compared the performance of different electrodes (iron and aluminum) in the electrocoagulation process for the removal of Disperse Red 74 .

Kinetics and Thermodynamics of Dye Removal

Research has been conducted to understand the kinetics and thermodynamics of the removal of Disperse Red 74 using the electrocoagulation process .

Environmental Impact Assessment

Studies have assessed the environmental impact of Disperse Red 74, especially in relation to its presence in textile industry effluents .

作用機序

Target of Action

Disperse Red 74 is a nonionic dye derived from anthraquinone . It primarily targets hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, which means it has a strong affinity to bind and color these materials .

Mode of Action

The dyeing of hydrophobic fibers with Disperse Red 74 can be considered as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber) . Disperse Red 74 is added to water with a surface-active agent to form an aqueous dispersion . The dye particles are then adsorbed onto the surface of the fibers . This interaction results in the coloring of the fibers.

Biochemical Pathways

It’s also worth noting that certain blue and violet disperse dyes with an anthraquinone structure, like Disperse Red 74, can fade in the presence of nitrous oxide . This is referred to as gas fading, which is a defect of this dye .

Pharmacokinetics

Information on the pharmacokinetics of Disperse Red 74, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that disperse dyes are of the smallest molecular size among all dyestuffs , which may influence their bioavailability and distribution.

Result of Action

The primary result of Disperse Red 74’s action is the coloring of hydrophobic fibers. The dye imparts a red color derived from anthraquinone to the fibers . It’s used in various applications, including plastics, textiles, and cosmetics .

Action Environment

The action of Disperse Red 74 can be influenced by various environmental factors. For instance, the presence of nitrous oxide in the environment can cause gas fading of the dye . Additionally, the use of a surface-active agent is necessary to form an aqueous dispersion of the dye, which is crucial for its dyeing action . The temperature and pH of the dye bath could also potentially affect the dyeing process.

将来の方向性

Research is ongoing to improve the stability and environmental impact of dyes like Disperse Red 74. For instance, studies are exploring the use of various adsorbents for the removal of dye pollutants from wastewater . Additionally, research is being conducted to synthesize disperse dyes in an environmentally safe and economical way using innovative methods .

特性

IUPAC Name |

2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBXXOAUHJZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disperse Red 74 | |

CAS RN |

61703-11-5 | |

| Record name | C.I. Disperse Red 74 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

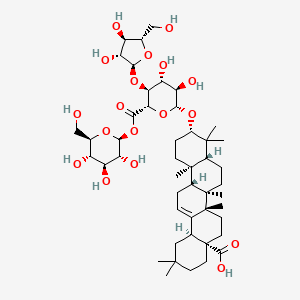

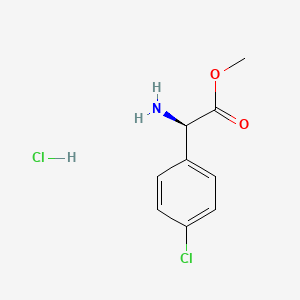

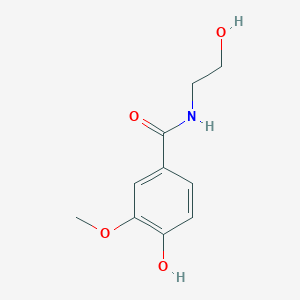

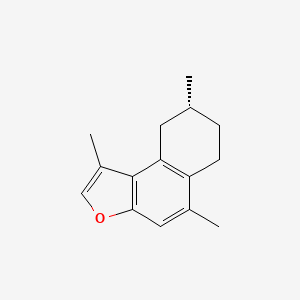

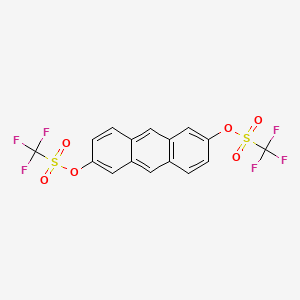

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

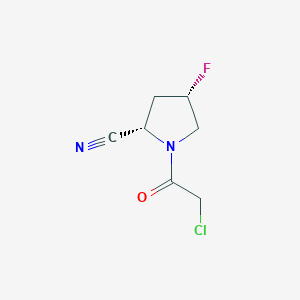

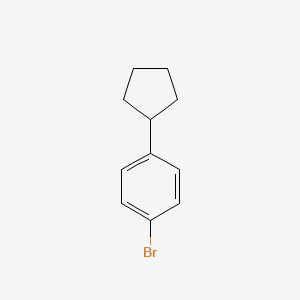

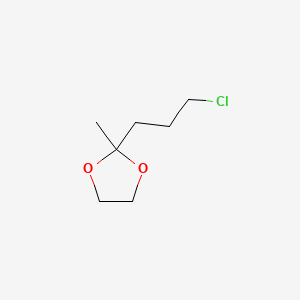

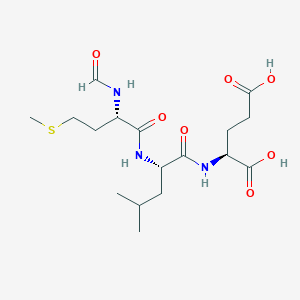

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。